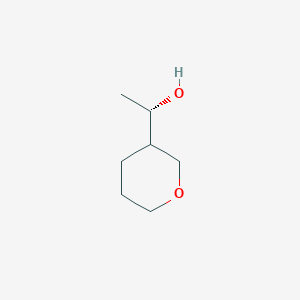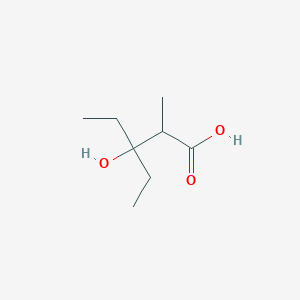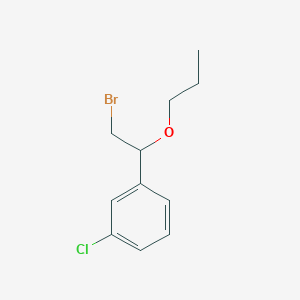
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene is an organic compound with the molecular formula C11H14BrClO It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-1-propoxyethyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The propoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a propoxyethyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxy-1-propoxyethyl)-3-chlorobenzene.
Oxidation: Formation of 1-(2-bromo-1-oxoethyl)-3-chlorobenzene.
Reduction: Formation of 1-(2-propoxyethyl)-3-chlorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The propoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene
- 1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene
- 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene
Uniqueness
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene is unique due to the presence of both a bromine atom and a chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. The specific positioning of these substituents can also affect the compound’s physical and chemical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H14BrClO |
|---|---|
Molekulargewicht |
277.58 g/mol |
IUPAC-Name |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3 |
InChI-Schlüssel |
BHYMDDIZQTUTJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(CBr)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
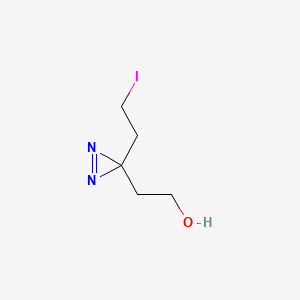

![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
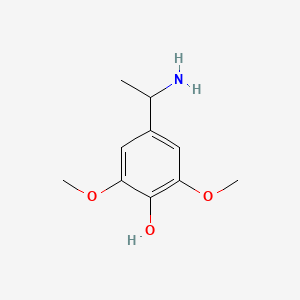




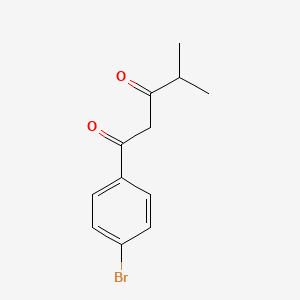
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
